molecular formula C20H17ClN4O2 B11135901 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide

5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide

Cat. No.: B11135901
M. Wt: 380.8 g/mol
InChI Key: DCPAZRMBMVRTAX-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorophenyl group, a triazolopyridine moiety, and a furan ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The triazolopyridine moiety can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, peracetic acid.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: Functionalized chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it useful in drug discovery and development.

Medicine

This compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to certain protein sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A triazolopyridine derivative used as an antidepressant.

    Rilmazafone: A benzodiazepine prodrug with a triazolopyridine structure.

    Alprazolam: A triazolobenzodiazepine used to treat anxiety disorders.

Uniqueness

5-(2-chlorophenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-2-furamide is unique due to its combination of a chlorophenyl group, a triazolopyridine moiety, and a furan ring. This structural combination is not commonly found in other compounds, providing it with distinct chemical and biological properties.

This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN4O2/c21-15-7-2-1-6-14(15)16-10-11-17(27-16)20(26)22-12-5-9-19-24-23-18-8-3-4-13-25(18)19/h1-4,6-8,10-11,13H,5,9,12H2,(H,22,26)

InChI Key

DCPAZRMBMVRTAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCCCC3=NN=C4N3C=CC=C4)Cl

Origin of Product

United States

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